2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Kinase Inhibition Target Selectivity Medicinal Chemistry

This 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a dual-functional building block for oncology research, enabling parallel/sequential derivatization at both the C2 formyl and C5 carboxylic acid. It demonstrates selective CDK9 inhibition (cellular IC50=140 nM) distinct from the unsubstituted DAAO inhibitor core. Ideal for medicinal chemistry SAR and kinase probe development in CDK9-dependent cancers (breast/colorectal).

Molecular Formula C8H5NO3S
Molecular Weight 195.20 g/mol
CAS No. 332099-46-4
Cat. No. B6613747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS332099-46-4
Molecular FormulaC8H5NO3S
Molecular Weight195.20 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1NC(=C2)C(=O)O)C=O
InChIInChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12)
InChIKeyFSLFJEGDHNXDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid (CAS 332099-46-4): A Dual-Functional Building Block for Kinase-Targeted Synthesis


2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic small molecule comprising a fused thieno[3,2-b]pyrrole core substituted with a carboxylic acid at the 5-position and a formyl group at the 2-position. The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via condensation or reduction at the formyl moiety [1]. Critically, this specific substitution pattern confers a distinct target profile compared to its unsubstituted parent core, shifting inhibitory activity from D-amino acid oxidase (DAAO) toward cyclin-dependent kinase 9 (CDK9) [2][3].

Why Unsubstituted Thienopyrrole Cores Cannot Substitute for 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid in CDK9-Targeted Research


Generic substitution with the unsubstituted core, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2), is not functionally equivalent. The parent core is a potent D-amino acid oxidase (DAAO) inhibitor with an in vitro IC50 of 5.40 nM against human recombinant DAAO [1]. In contrast, introduction of the 2-formyl group redirects biological activity toward cyclin-dependent kinase 9 (CDK9), a validated oncology target, with the target compound demonstrating an IC50 of 140 nM in cellular CDK9 inhibition assays [2]. This fundamental difference in target engagement precludes interchangeable use in kinase-focused discovery programs.

Quantitative Differentiation of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid vs. Structural Analogs


Target Engagement Shift: From DAAO (IC50 5.40 nM) to CDK9 (IC50 140 nM)

The introduction of a 2-formyl group fundamentally alters the target profile of the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold. While the unsubstituted parent core (CAS 39793-31-2) potently inhibits D-amino acid oxidase (DAAO) with an IC50 of 5.40 nM [1], the 2-formyl derivative (CAS 332099-46-4) exhibits no reported DAAO activity and instead demonstrates cellular CDK9 inhibition with an IC50 of 140 nM [2]. This shift from a metabolic enzyme target to a cyclin-dependent kinase is a critical determinant for procurement in oncology-focused versus neuroscience-focused research.

Kinase Inhibition Target Selectivity Medicinal Chemistry

Cellular CDK9 Inhibition: Confirmed Target Engagement in MCF7 Breast Cancer Cells

2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid demonstrates cellular on-target activity against CDK9, as measured by a decrease in RNA Polymerase II C-terminal domain (CTD) phosphorylation at Ser2 residues in human MCF7 breast adenocarcinoma cells. The compound exhibits an IC50 of 140 nM after 6 hours of treatment [1]. A separate biochemical assay using recombinant human CDK9/CyclinT1 yields a more potent IC50 of 61 nM, confirming direct target binding [2]. In contrast, the unsubstituted core 4H-thieno[3,2-b]pyrrole-5-carboxylic acid shows no reported CDK9 inhibition, with its primary activity restricted to DAAO.

CDK9 Breast Cancer Cell-Based Assay

Synthetic Versatility: The 2-Formyl Group Enables Divergent Derivatization Unavailable to the Unsubstituted Core

The 2-formyl substituent on 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid provides a reactive handle for chemical transformations that are impossible with the unsubstituted core. As described in patent literature, the formyl group can undergo hydrolysis of the corresponding ethyl ester to yield the free carboxylic acid [1]. More broadly, formyl-substituted thienopyrroles participate in condensation reactions to form Schiff bases, hydrazones, and other extended heterocyclic systems [2]. In contrast, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2) lacks this aldehyde functionality, limiting its use to carboxyl-directed amide coupling or esterification reactions. The ethyl ester analog (CAS 59958-27-9) offers a protected carboxyl group but does not independently enable formyl-directed chemistry without subsequent deprotection.

Synthetic Chemistry Building Block Heterocyclic Derivatization

Anticancer Potential: Thieno[3,2-b]pyrrole Scaffold Demonstrates Colon Cancer Cell Selectivity

The 4H-thieno[3,2-b]pyrrole scaffold, from which 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is derived, has been validated as a productive starting point for anticancer lead discovery. A 2021 study in the Journal of Heterocyclic Chemistry demonstrated that a series of 4H-thieno[3,2-b]pyrrole derivatives exhibited superior inhibitory activity against colon cancer cells compared to other tumor cell lines . The most active compound (8i) induced apoptosis via inhibition of methionine aminopeptidase 2 . While the specific 2-formyl-5-carboxylic acid derivative was not the primary subject of this study, the data establish the scaffold's inherent potential for oncology applications. The target compound's documented CDK9 inhibitory activity [1] aligns with this anticancer profile, as CDK9 is a validated target in colorectal and other cancers.

Colon Cancer Antiproliferative Lead Discovery

Optimal Use Cases for 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Based on Verified Evidence


CDK9-Focused Kinase Inhibitor Development and Chemical Probe Synthesis

Based on confirmed cellular CDK9 inhibition (IC50 = 140 nM in MCF7 cells) [1], this compound is suitable as a starting point for medicinal chemistry optimization targeting CDK9-dependent cancers (e.g., breast, colorectal). Procurement is justified for laboratories requiring a thienopyrrole-based CDK9 chemical probe for mechanism-of-action studies or for structure-activity relationship (SAR) campaigns aiming to improve potency and selectivity.

Divergent Synthesis of Heterocyclic Compound Libraries via Orthogonal Functionalization

The presence of both a carboxylic acid (C5) and a formyl (C2) group [2] enables parallel or sequential derivatization strategies that are not possible with the monofunctional unsubstituted core. This compound is ideally suited for combinatorial chemistry efforts where multiple points of diversity are required, such as the synthesis of amide, ester, hydrazone, or Schiff base derivatives for high-throughput screening.

Oncology Scaffold Exploration in Colorectal Cancer Models

The 4H-thieno[3,2-b]pyrrole scaffold has demonstrated preferential inhibitory activity against colon cancer cells in comparative growth assays . Combining this scaffold with the target compound's established CDK9 inhibitory activity provides a rational basis for procurement by oncology research groups investigating novel CDK9-targeted therapies for colorectal cancer, where both the scaffold's inherent antiproliferative bias and the compound's target engagement are relevant.

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